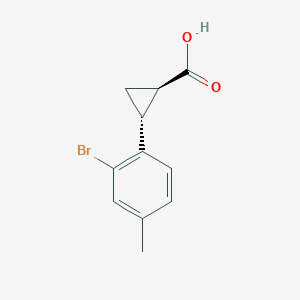

(1R,2R)-2-(2-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid

Descripción

Propiedades

IUPAC Name |

(1R,2R)-2-(2-bromo-4-methylphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-6-2-3-7(10(12)4-6)8-5-9(8)11(13)14/h2-4,8-9H,5H2,1H3,(H,13,14)/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXZNQACCZQPRP-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2CC2C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@@H]2C[C@H]2C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(2-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-bromo-4-methylbenzyl chloride with diazomethane under acidic conditions to form the cyclopropane ring. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions

(1R,2R)-2-(2-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable solvent.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of (1R,2R)-2-(2-substituted-4-methylphenyl)cyclopropane-1-carboxylic acid.

Oxidation: Formation of (1R,2R)-2-(2-bromo-4-carboxyphenyl)cyclopropane-1-carboxylic acid.

Reduction: Formation of (1R,2R)-2-(2-bromo-4-methylphenyl)cyclopropane-1-methanol.

Aplicaciones Científicas De Investigación

Scientific Research Applications

(1R,2R)-2-(2-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid has applications in chemistry, biology, medicine, and industry.

Chemistry

- It serves as a building block in synthesizing complex molecules, enabling exploration of reaction mechanisms and development of novel synthetic methodologies.

Biology

- This compound can be used to study the effects of cyclopropane derivatives on biological systems. Its structural features make it a tool for investigating enzyme-substrate interactions and protein-ligand binding.

Medicine

- This compound has potential applications as a pharmaceutical intermediate, and its derivatives may exhibit biological activity for therapeutic purposes.

Industry

- It can be used to develop new materials and chemical processes. Its stability and reactivity make it suitable for applications such as the production of specialty chemicals and polymers.

Chemical Reactions

This compound can undergo substitution, oxidation, and reduction reactions.

- Substitution Reactions: The bromine atom can be substituted with nucleophiles like amines or thiols. A common reagent is nucleophiles like sodium azide or potassium thiocyanate in a suitable solvent, forming (1R,2R)-2-(2-substituted-4-methylphenyl)cyclopropane-1-carboxylic acid.

- Oxidation Reactions: The methyl group can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form a carboxylic acid or an aldehyde, resulting in the formation of (1R,2R)-2-(2-bromo-4-carboxyphenyl)cyclopropane-1-carboxylic acid.

- Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride, which leads to the formation of (1R,2R)-2-(2-bromo-4-methylphenyl)cyclopropane-1-methanol.

Mecanismo De Acción

The mechanism of action of (1R,2R)-2-(2-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the cyclopropane ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

Key analogs differ in substituent type (halogen, alkyl, or electron-withdrawing groups) and position on the phenyl ring. These variations influence molecular weight, acidity, and reactivity.

Table 1: Structural and Physicochemical Comparison

Actividad Biológica

(1R,2R)-2-(2-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid, also known as rac-(1R,2R)-2-(2-bromo-4-methylphenyl)cyclopropane-1-carboxylic acid, is a compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : CHBrO

- Molecular Weight : 255.11 g/mol

- CAS Number : 154879042

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its pharmacological effects:

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, a study demonstrated that derivatives of cyclopropane carboxylic acids have shown significant activity against colon cancer cells, with IC values in the low micromolar range .

The mechanism by which this compound exerts its effects is believed to involve the inhibition of specific kinases and enzymes that play crucial roles in tumor proliferation and survival. The compound has been noted for its ability to disrupt cell signaling pathways associated with cancer cell growth and metastasis .

Case Studies and Research Findings

Several case studies have documented the effects of this compound:

- Study on Cancer Cell Lines :

- Mechanistic Studies :

- Toxicological Assessment :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (1R,2R)-2-(2-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid, and how does stereochemical control influence product yield?

- Methodology : The compound is synthesized via cyclopropanation of 2-bromo-4-methylphenyl diazomethane with an alkene precursor using transition-metal catalysts (e.g., rhodium or copper). Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis. For example, Rh(II) carboxylates promote trans-selectivity in cyclopropane ring formation, while Cu(I) catalysts may alter diastereomeric ratios .

- Key Considerations : Monitor reaction temperature (typically –20°C to 25°C) and catalyst loading (0.5–5 mol%) to minimize side reactions. Purification via recrystallization or chiral chromatography ensures enantiomeric excess (>95%) .

Q. How is the stereochemistry of this compound confirmed experimentally?

- Analytical Techniques :

- X-ray Crystallography : Resolves absolute configuration by analyzing bond angles and torsional strain in the cyclopropane ring .

- NMR Spectroscopy : Coupling constants (e.g., J1,2 = 5–8 Hz) and NOE correlations differentiate cis/trans isomers .

- Chiral HPLC : Validates enantiopurity using columns like Chiralpak IA/IB with hexane:IPA mobile phases .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Biological Screening : Used as a scaffold for protease inhibitors or GPCR modulators due to its rigid cyclopropane core. For example, derivatives inhibit cysteine biosynthesis enzymes (e.g., O-acetylserine sulfhydrylase) via competitive binding to the active site .

- Structure-Activity Relationship (SAR) : Modifications to the bromo-methylphenyl group enhance target selectivity, while carboxylate functionalization improves solubility for in vivo assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric purity in large-scale synthesis?

- Catalyst Screening : Test chiral Rh(II) complexes (e.g., Rh₂(S-PTTL)₄) for enhanced stereoselectivity. Computational modeling (DFT) predicts transition-state energetics to guide catalyst design .

- Solvent Effects : Polar aprotic solvents (e.g., DCM) favor higher diastereomeric ratios compared to toluene. Additives like Mg(OTf)₂ stabilize reactive intermediates .

- Scale-Up Challenges : Address exothermicity in diazomethane reactions using flow chemistry systems to maintain temperature control and safety .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Case Study : Discrepancies in enzyme inhibition potency (IC₅₀) may arise from assay conditions (e.g., pH, cofactors). For example, inhibition of O-acetylserine sulfhydrylase varies with glutathione concentration .

- Mitigation Strategies :

- Standardize assay protocols (e.g., buffer composition, incubation time).

- Validate target engagement using orthogonal methods (SPR, ITC) .

Q. What mechanistic insights explain the compound’s interaction with metabolic enzymes?

- Binding Studies : Molecular docking reveals hydrogen bonding between the carboxylic acid group and catalytic residues (e.g., Ser-148 in O-acetylserine sulfhydrylase). The bromo-methylphenyl group occupies a hydrophobic pocket, enhancing affinity .

- Kinetic Analysis : Competitive inhibition confirmed via Lineweaver-Burk plots showing increased Km without affecting Vmax .

Q. How does this compound compare structurally and functionally to similar cyclopropane derivatives?

- Comparative Analysis :

| Compound | Key Differences | Impact on Activity |

|---|---|---|

| (1R,2S)-isomer | Altered stereochemistry | Reduced enzyme affinity due to mismatched binding |

| 2-(2,4-Dimethylphenyl) analog | Lacks bromine substituent | Lower electrophilicity, weaker inhibition |

| Trifluoromethyl derivative | Enhanced metabolic stability | Improved pharmacokinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.